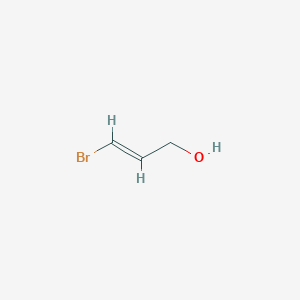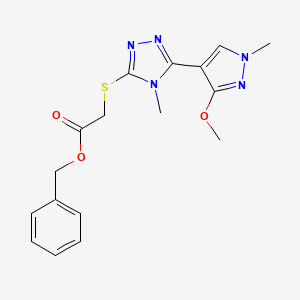
1-Chloro-2-(methoxymethyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(methoxymethyl)-4-nitrobenzene is an aromatic compound that has been used in numerous scientific research applications. It is a chemical intermediate that is used in the synthesis of several pharmaceuticals and other compounds. It is also used in the synthesis of dyes, herbicides, and other industrial products. Its structure consists of a benzene ring with a chlorine atom, a methoxy group, and a nitro group attached. This compound has a variety of properties that make it attractive for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 4-Methoxyphenol : A new method involving the synthesis of 4-methoxy-1-nitrobenzene by substituting 4-chloro-1-nitrobenzene, followed by conversion to 4-methoxy-benzenamine, and finally to 4-methoxyphenol, has been explored. This process focuses on reaction conditions and yield-affecting factors, achieving yields above 80% (Jian, 2000).
Ethoxylation Using Ultrasound Irradiation : The ethoxylation of p-chloronitrobenzene, using potassium ethoxide and benzyltriethylammonium chloride as a catalyst under ultrasound conditions, demonstrates the potential for nucleophilic substitution reactions facilitated by phase-transfer catalysts and ultrasound (Wang & Rajendran, 2007).
Ruthenium-Catalyzed Reduction : Various nitroarenes with chloro, methyl, or methoxy substituents are reduced to corresponding aminoarenes using formic acid and RuCl2(PPh3)3 as a catalyst. This method offers high yields and selectivity, such as converting 4-chloronitrobenzene with 99% conversion and 98% selectivity (Watanabe et al., 1984).
Application in Organic Chemistry and Materials Science
Radical Stabilization Studies : The thermal isomerization of 1-chloro-4-methoxymethyl-bicyclo[2,2,0]hexane was analyzed, revealing insights into radical stabilization energies and the effects of the β-ether oxygen atom (Cain & Solly, 1972).
Synthesis of 1H-Indazoles : A study showed efficient synthesis of 1H-indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis, highlighting the potential of this approach in organic synthesis (Wang & Li, 2016).
Electron-Transfer Kinetics in Electrode Materials : Research on nitroxide derivatives, including 4-(N-t-butyl-N-oxylamino)methoxybenzene, provided insights into their potential as high power-rate electrode-active materials due to rapid electron-transfer processes (Suga et al., 2004).
Environmental and Biological Applications
Biodegradation of Chloronitrobenzenes : A study on bacterial strain LW1 showed its ability to utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, with implications for environmental biodegradation (Katsivela et al., 1999).
Electrochemical Degradation Studies : The electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode in the presence of Fe2+, Cu2+, and UVA light was examined, contributing to understanding the removal of such compounds from water (Brillas et al., 2004).
Eigenschaften
IUPAC Name |
1-chloro-2-(methoxymethyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVKPXXXKCFXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea](/img/structure/B2890124.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)


![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)
![3,5-dimethyl-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890132.png)
![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)


![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)

![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)